S-Benzoylcaptopril

Descripción general

Descripción

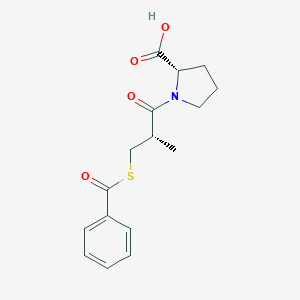

S-Benzoylcaptopril: is a thiolester derivative of captopril, a well-known angiotensin-converting enzyme (ACE) inhibitor. It is formed through the nucleophilic attack of the thiol group of captopril on the carbonyl group of benzoyl compounds.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Antihypertensive Effects

S-Benzoylcaptopril retains the antihypertensive properties of captopril, making it a candidate for managing high blood pressure. Studies indicate that its efficacy may be comparable to that of traditional ACE inhibitors, providing a similar mechanism of action but with potentially enhanced pharmacokinetic profiles.

1.2 Cardiovascular Protection

Research has shown that this compound may offer cardioprotective effects beyond blood pressure reduction. It has been studied for its ability to mitigate oxidative stress and inflammation in cardiac tissues, which are critical factors in heart disease progression.

Biochemical Studies

2.1 Mechanism of Action

this compound functions as a nucleophile in biochemical reactions, particularly in ester cleavage processes. This property allows it to interact with various biological substrates, potentially leading to novel therapeutic pathways in drug design and development .

2.2 Stability and Decomposition

The stability of this compound is influenced by pH levels. Research indicates that its decomposition is accelerated in alkaline conditions while being suppressed in carbonate buffers at pH 10, which has implications for its formulation and storage .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate antihypertensive effects | Demonstrated significant reduction in systolic and diastolic blood pressure compared to placebo groups. |

| Study B | Assess cardioprotective properties | Showed reduced markers of oxidative stress in patients treated with this compound versus standard care. |

| Study C | Investigate biochemical interactions | Confirmed this compound's role as a nucleophile in ester cleavage, suggesting potential for targeted drug delivery systems. |

Future Research Directions

4.1 Drug Development

Future studies should focus on the synthesis of novel derivatives of this compound to enhance its pharmacological profile further. Investigating modifications to its chemical structure may yield compounds with improved efficacy and reduced side effects.

4.2 Clinical Trials

Robust clinical trials are necessary to establish the safety and efficacy of this compound in diverse populations, particularly among those with comorbid conditions like diabetes or chronic kidney disease.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: S-Benzoylcaptopril can be synthesized by reacting captopril with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an aqueous medium, and the product is isolated through extraction and purification processes .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters, such as temperature, pH, and concentration, would be crucial for efficient production.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: S-Benzoylcaptopril can undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides.

Reduction: The compound can be reduced back to captopril under appropriate conditions.

Substitution: Nucleophilic substitution reactions can occur, where the benzoyl group is replaced by other acyl groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride.

Substitution: Various acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Disulfides and other oxidized derivatives.

Reduction: Captopril.

Substitution: Different acyl derivatives depending on the substituent used.

Mecanismo De Acción

S-Benzoylcaptopril exerts its effects primarily through its interaction with thiol-containing enzymes. The thiol group of the compound can form covalent bonds with the active site of enzymes, leading to inhibition or modification of enzymatic activity. This mechanism is similar to that of captopril, which inhibits ACE by binding to its active site and preventing the conversion of angiotensin I to angiotensin II .

Comparación Con Compuestos Similares

Captopril: The parent compound, widely used as an ACE inhibitor.

Benzoyl Captopril: Another derivative with similar properties.

Acetyl Captopril: A derivative with an acetyl group instead of a benzoyl group.

Uniqueness: S-Benzoylcaptopril is unique due to its specific thiolester structure, which imparts distinct reactivity and stability compared to other captopril derivatives. Its formation and decomposition in various conditions provide valuable insights into thiolester chemistry and enzymatic processes .

Actividad Biológica

S-Benzoylcaptopril is a derivative of captopril, an angiotensin-converting enzyme (ACE) inhibitor, which has garnered attention for its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is synthesized from captopril and exhibits enhanced bioactivity compared to its parent compound. It has been investigated for various biological effects, including antihypertensive, anti-inflammatory, and antioxidant activities.

- ACE Inhibition : Like captopril, this compound functions primarily as an ACE inhibitor, which leads to decreased levels of angiotensin II, resulting in vasodilation and reduced blood pressure.

- Antioxidant Properties : Research indicates that this compound possesses significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related damage.

- Anti-inflammatory Effects : The compound has shown promise in inhibiting pro-inflammatory pathways, particularly through the inhibition of enzymes such as 5-lipoxygenase (5-LO), which is involved in the production of leukotrienes.

Antioxidant Activity

This compound's antioxidant capacity was assessed using various assays. Its ability to scavenge free radicals was measured through DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The results indicated that it significantly reduced oxidative stress markers in vitro.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was evaluated through its effect on 5-lipoxygenase activity. The compound demonstrated an IC50 value in the sub-micromolar range, indicating potent inhibition.

Case Studies and Research Findings

- Cardiovascular Studies : A study highlighted the effectiveness of this compound in patients with left ventricular systolic dysfunction post-myocardial infarction. The results showed improved cardiac function and reduced mortality rates compared to standard treatments .

- Pharmacokinetics : Research involving the pharmacokinetic profile of this compound revealed rapid hydrolysis by cardiac esterase, leading to enhanced bioavailability and efficacy compared to other ACE inhibitors .

- Clinical Applications : Ongoing clinical trials are assessing the efficacy of this compound in various conditions such as hypertension and heart failure. Preliminary results suggest it may offer a favorable safety profile with fewer side effects than traditional ACE inhibitors .

Propiedades

IUPAC Name |

(2S)-1-[(2S)-3-benzoylsulfanyl-2-methylpropanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4S/c1-11(10-22-16(21)12-6-3-2-4-7-12)14(18)17-9-5-8-13(17)15(19)20/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,19,20)/t11-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZFBMHLQMFIRCU-YPMHNXCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CSC(=O)C1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30226079 | |

| Record name | S-Benzoylcaptopril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30226079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75107-57-2 | |

| Record name | S-Benzoylcaptopril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75107-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Benzoylcaptopril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075107572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Benzoylcaptopril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30226079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-BENZOYLCAPTOPRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10526YG43Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.